molecular formula C12H19N3O B7604506 N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide

Cat. No.: B7604506
M. Wt: 221.30 g/mol
InChI Key: CMQOKCMACWPSDL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring’s hydrogen atoms are replaced by other substituents.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide involves its interaction with molecular targets and pathways within biological systems. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process is influenced by the compound’s molecular structure, including the presence of nitrogen atoms and aromatic rings, which facilitate strong interactions with the metal surface .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide can be compared with other pyrimidine derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical behavior.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-6-9(2)14-11(13-8)15-10(16)7-12(3,4)5/h6H,7H2,1-5H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOKCMACWPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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